![molecular formula C45H51N11O9 B10821831 N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)

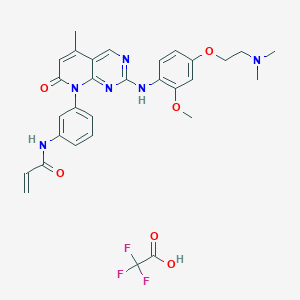

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

YX-2-107 es una quimera de direccionamiento de proteólisis (PROTAC) que degrada selectivamente la cinasa dependiente de ciclina 6 (CDK6). Este compuesto ha mostrado un potencial significativo en el tratamiento de la leucemia linfoblástica aguda positiva para el cromosoma Filadelfia (Ph+ ALL) al inhibir la fosforilación de la proteína retinoblastoma y la expresión de la proteína M1 de la caja de horquilla .

Métodos De Preparación

La síntesis de YX-2-107 implica la conjugación de un ligando que se une a CDK6 con un ligando que recluta una ligasa de ubiquitina E3. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación de la molécula bifuncional. Los métodos de producción industrial pueden incluir síntesis a gran escala utilizando sistemas automatizados para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

YX-2-107 se somete a varios tipos de reacciones químicas, que incluyen:

Degradación: La reacción principal es la degradación de CDK6, facilitada por el reclutamiento de una ligasa de ubiquitina E3.

Inhibición: Inhibe la fosforilación de la proteína retinoblastoma y la expresión de la proteína M1 de la caja de horquilla.

Unión: El compuesto se une selectivamente a CDK6, lo que lleva a su degradación

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y ligandos específicos que se dirigen a CDK6 y la ligasa de ubiquitina E3. El producto principal formado a partir de estas reacciones es la proteína CDK6 degradada .

Aplicaciones Científicas De Investigación

YX-2-107 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la degradación de proteínas específicas y los mecanismos de las PROTAC.

Biología: Ayuda a comprender el papel de CDK6 en la regulación del ciclo celular y su impacto en varios procesos celulares.

Medicina: Muestra potencial en el tratamiento de Ph+ ALL y otras neoplasias hematológicas al degradar selectivamente CDK6.

Industria: Se puede utilizar en el desarrollo de nuevos agentes terapéuticos dirigidos a proteínas específicas para su degradación .

Mecanismo De Acción

YX-2-107 ejerce sus efectos degradando selectivamente CDK6. El compuesto se une a CDK6 y recluta una ligasa de ubiquitina E3, que etiqueta CDK6 con una cadena de poliubiquitina. Esto marca CDK6 para su degradación por el proteasoma, reduciendo efectivamente sus niveles en la célula. Esta degradación inhibe la fosforilación de la proteína retinoblastoma y la expresión de la proteína M1 de la caja de horquilla, lo que lleva a la supresión del crecimiento celular de Ph+ ALL .

Comparación Con Compuestos Similares

YX-2-107 es único en su degradación selectiva de CDK6, mientras que otros compuestos similares pueden dirigirse tanto a CDK4 como a CDK6. Algunos compuestos similares incluyen:

Palbociclib: Un inhibidor dual de CDK4/6 que no degrada selectivamente CDK6.

Ribociclib: Otro inhibidor dual de CDK4/6 con propiedades similares al palbociclib.

Abemaciclib: También se dirige tanto a CDK4 como a CDK6, pero no induce degradación selectiva .

La singularidad de YX-2-107 radica en su capacidad para degradar selectivamente CDK6, lo que lo convierte en un candidato prometedor para la terapia oncológica dirigida.

Propiedades

Fórmula molecular |

C45H51N11O9 |

|---|---|

Peso molecular |

890.0 g/mol |

Nombre IUPAC |

N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C45H51N11O9/c1-26-31-23-49-45(52-40(31)55(28-8-3-4-9-28)43(63)38(26)27(2)57)50-34-14-12-29(22-48-34)53-18-20-54(21-19-53)37(60)24-46-16-5-6-17-47-36(59)25-65-33-11-7-10-30-39(33)44(64)56(42(30)62)32-13-15-35(58)51-41(32)61/h7,10-12,14,22-23,28,32,46H,3-6,8-9,13,15-21,24-25H2,1-2H3,(H,47,59)(H,51,58,61)(H,48,49,50,52) |

Clave InChI |

JNYCZFGLJGFFEL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5-amino-7-hydroxy-1-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821757.png)

![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)

![benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate](/img/structure/B10821821.png)

![(1S,5S,6S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one](/img/structure/B10821824.png)